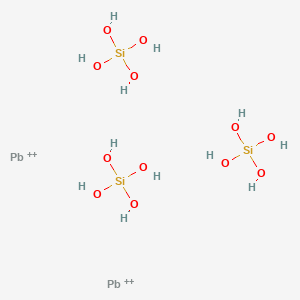

lead(2+);silicic acid

Description

Historical Context of Lead(II) Silicate (B1173343) Investigations

The use of lead silicate-based materials dates back to antiquity. The first documented applications appeared around the first century BC to the first century AD in Rome and Han-dynasty China, where it was used as a glaze. mdpi.com Throughout the Middle Ages (9th–13th centuries AD), lead glass became prevalent in Europe for producing a variety of decorative and functional items, including jewelry, beads, and mosaics. mdpi.com Many historical glass artifacts from ancient and medieval times are composed of lead silicate glasses. researchgate.net

A significant development in the scientific understanding and application of lead silicate occurred around 1675, when English glassmaker George Ravenscroft discovered that the addition of lead(II) oxide (PbO) to a glass formulation resulted in a heavier, more brilliant material. britannica.com This "lead crystal" became highly valued for fine tableware due to its high refractive index, which imparts a characteristic sparkle. britannica.com

In the late 19th century, the Franklin Mine in New Jersey, USA, became a notable site for the discovery of a remarkable variety of lead silicate minerals, including previously unknown species like nasonite, hancockite, and margarosanite. rruff.info These discoveries spurred mineralogical and chemical investigations into the complex crystal structures of naturally occurring lead silicates. rruff.info

Defining Lead(II) Silicate Systems: Nomenclature and Scope

The term "lead(II) silicate" can refer to a range of compounds within the binary PbO-SiO₂ system. The nomenclature varies depending on the specific stoichiometry and context, as shown in the table below.

Table 1: Nomenclature of Common Lead(II) Silicate Compounds

| IUPAC Name | Common Name(s) | Chemical Formula | CAS Registry Number |

|---|---|---|---|

| lead(2+);silicate | Lead metasilicate (B1246114), Lead monosilicate, Lead silicon trioxide | PbSiO₃ | 10099-76-0 chemblink.comamericanelements.com |

| lead(2+);oxygen(2-);silicate | Lead 'orthosilicate' | 2PbO·SiO₂ (Pb₂SiO₄) | N/A |

| N/A | Tribasic lead silicate | PbO·0.33SiO₂ | N/A britannica.com |

| N/A | Lead pyrosilicate | Pb₃Si₂O₇ | N/A geoscienceworld.org |

| N/A | Lead bisilicate | PbO·0.03Al₂O₃·1.95SiO₂ | N/A britannica.com |

The scope of lead(II) silicate systems encompasses both crystalline phases and amorphous glasses. The structural organization of these materials is largely controlled by the ratio of lead to silicon. geoscienceworld.orgresearchgate.net In crystalline phases with a Pb:Si ratio less than 2, the structures typically consist of Pb²⁺ ions and distinct silicate anions. geoscienceworld.orgresearchgate.net For phases with a Pb:Si ratio greater than 2, the structures also contain "additional" oxygen atoms not bonded to silicon, which form OPb₄ tetrahedra. geoscienceworld.orgresearchgate.net

Crystal structure analyses have revealed complex silicate anions. For instance, the compound initially termed lead 'orthosilicate' (2PbO·SiO₂) was found not to contain simple SiO₄ groups, but rather Si₄O₁₂ rings and separate oxide ions. iucr.org Other complex phases, such as Pb₂₁[Si₇O₂₂]₂[Si₄O₁₃], contain intricate branched heptameric and tetrameric silicate units. geoscienceworld.orgresearchgate.net

In lead silicate glasses, the role of the lead(II) ion is a subject of extensive research. At lower concentrations, Pb²⁺ is considered a network modifier, integrating into the silica (B1680970) network and interacting with non-bridging oxygen atoms. mdpi.com At higher concentrations, there is evidence that lead can act as a network former, establishing its own glass network through Pb-O-Pb linkages. mdpi.comresearchgate.net This dual role is attributed to the stereochemically active lone pair of electrons on the Pb²⁺ ion. researchgate.netacs.org

Table 2: Selected Crystalline Phases in the PbO-SiO₂ System

| Compound Formula | Crystal System | Notes | Reference(s) |

|---|---|---|---|

| Pb₂₁[Si₇O₂₂]₂[Si₄O₁₃] | Hexagonal | Contains branched heptameric [Si₇O₂₂]¹⁶⁻ and tetrameric [Si₄O₁₃]¹⁰⁻ anions. | geoscienceworld.orgresearchgate.net |

| M'-2PbO·SiO₂ (Pb₈Si₄O₁₆) | Monoclinic | Contains Si₄O₁₂ rings and oxide ions, not isolated SiO₄ groups. | iucr.org |

| Pb₃Si₂O₇ | N/A | Synthesized in the binary PbO-SiO₂ system; identified as the Pb-analogue of the mineral barysilite. | geoscienceworld.org |

| PbSiO₃ | N/A | A crystalline phase produced on devitrification of lead silicate glasses. | tandfonline.com |

Contemporary Academic Significance of Lead(II) Silicate Studies

Modern academic research on lead(II) silicate systems is diverse, focusing on structure-property relationships and potential technological applications. These materials are crucial in fields requiring special optical or thermal properties.

Materials Science and Engineering:

Optical Materials: Lead oxide-containing glasses are vital for applications requiring a high refractive index, such as crystal glass and specialized optical lenses. britannica.commdpi.com

Radiation Shielding: The high density of lead silicate glasses makes them effective for absorbing X-rays and gamma rays. ontosight.ai

Glass-Ceramics and Sealants: Lead silicate glasses are investigated for use in low-temperature welding of metals and ceramics and as high-temperature sealants, for example, in Solid Oxide Fuel Cells (SOFCs). mdpi.comedp-open.orgedp-open.org

Electronic Materials: Lead silicate glasses are fundamental materials for microchannel plates (MCPs), which are used as charge particle multipliers. mdpi.com

Fundamental Chemical and Physical Research:

Glass Structure: A primary focus of contemporary research is to elucidate the structure of lead silicate glasses and its correlation with macroscopic properties. Studies show that increasing PbO content generally decreases the glass transition temperature and viscosity, which is linked to the depolymerization of the silica network. tandfonline.comresearchgate.net Advanced techniques like 2D ²⁰⁷Pb NMR spectroscopy and neutron diffraction are used to probe the coordination environment of lead and its connectivity within the glass network. researchgate.netacs.org

Synthesis and Processing: Researchers explore various synthesis methods, including conventional melt-quenching and sol-gel processes, to produce lead silicate materials. mdpi.comsphinxsai.com The sol-gel method allows for the synthesis of nanocomposite xerogels of high homogeneity and purity. sphinxsai.comresearchgate.net

Thermodynamics and Phase Equilibria: The thermodynamic properties and phase diagrams of the PbO-SiO₂ system are essential for controlling the manufacturing of lead silicate glasses and ceramics. nstri.iraeoi.org.irscielo.briastate.edu Studies involve calculating the Gibbs free energy, enthalpy, and entropy of formation and mixing for various compositions. nstri.iraeoi.org.ir

Environmental Chemistry:

Corrosion Science: The interaction between silicates and lead in aqueous environments is a significant area of academic inquiry. Research indicates that the presence of silicates can inhibit the oxidation of Pb²⁺ carbonates to less soluble Pb⁴⁺ oxides, which can affect lead dissolution in water systems. uwo.ca Studies comparing corrosion control methods have found that silicate treatment is often less effective at reducing lead release than orthophosphate treatment, with its primary benefit stemming from its effect on pH. acs.orgacs.org

Table 3: Physical and Thermochemical Properties of Lead(II) Metasilicate (PbSiO₃)

| Property | Value | Units | Reference(s) |

|---|---|---|---|

| Molecular Weight | 283.28 | g/mol | americanelements.comontosight.ai |

| Appearance | White powder | N/A | americanelements.com |

| Melting Point | 700-730 | °C | americanelements.com |

| Density | 6.5 | g/cm³ | americanelements.com |

| Solubility in Water | Insoluble | N/A | americanelements.com |

| Refractive Index (n20/D) | 2.01 | N/A | americanelements.com |

| Standard Enthalpy of Formation (ΔfH°solid) | -273.659 | kcal/mol | nist.gov |

| Standard Entropy (S°solid) | 26.267 | cal/mol·K | nist.gov |

| Property | Trend with Increasing PbO Content | Research Finding Detail | Reference(s) |

|---|---|---|---|

| Viscosity | Strong decrease | A significant drop is observed even with the addition of just 5 mol% PbO. | researchgate.net |

| Glass Transition Temperature (Tg) | Continuous decrease | The decrease confirms the depolymerization of the silica network. | tandfonline.comresearchgate.net |

| Density | Increase | The density increases as more of the heavier PbO is incorporated. | tandfonline.com |

| Optical Absorption Edge | Shifts to longer wavelength | The optical band gap decreases with increasing PbO content. | tandfonline.com |

Structure

2D Structure

Properties

IUPAC Name |

lead(2+);silicic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H4O4Si.2Pb/c3*1-5(2,3)4;;/h3*1-4H;;/q;;;2*+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJMXRXORPJTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](O)(O)O.O[Si](O)(O)O.O[Si](O)(O)O.[Pb+2].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12O12Pb2Si3+4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7.0e+02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Fabrication Methodologies for Lead Ii Silicate Materials

High-Temperature Synthesis Approaches

High-temperature synthesis routes are traditional and widely practiced methods for producing lead(II) silicate (B1173343) materials, particularly glasses. These methods involve the melting of precursor materials at elevated temperatures, followed by controlled cooling to obtain the desired phase.

Conventional Melt-Quenching Techniques for Lead(II) Silicate Glasses

The melt-quenching technique is a cornerstone for the production of lead(II) silicate glasses. This process involves melting a homogenous mixture of raw materials, typically lead(II) oxide (PbO) and silicon dioxide (SiO₂), at high temperatures to form a molten liquid. This melt is then rapidly cooled, or "quenched," to a temperature below its glass transition temperature (Tg), solidifying it into an amorphous, glassy state before a crystalline structure can form.

The properties of the resulting lead silicate glass are highly dependent on the composition of the initial mixture and the quenching rate. Lead(II) oxide acts as a network modifier, breaking up the silica (B1680970) network and lowering the melting point and viscosity of the melt. This allows for the incorporation of a high proportion of lead, which in turn imparts a high refractive index and significant density to the glass.

The melting temperatures for lead silicate glasses typically range from 950 °C to 1400 °C, contingent on the specific composition. For instance, a composition of 40 mole% PbO and 60 mole% SiO₂ is manufactured using silica and Pb₃O₄ at 1300°C. The quenching process can be achieved by pouring the molten glass onto a steel plate or into a mold.

Table 1: Composition and Properties of Melt-Quenched Lead(II) Silicate Glasses

| Composition (mol%) | Melting Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Key Properties |

| xSiO₂∙(100-x)PbO₂ | 950 - 1050 | 363 - 379 | Amorphous structure, thermal stability influenced by SiO₂ content. |

| 40 PbO - 60 SiO₂ | 1300 | Not specified | Studied for thermodynamic properties during manufacturing. |

| 5-70 PbO in SiO₂ | 1000 - 1650 | Decreases with increasing PbO | Viscosity decreases significantly with the addition of PbO. |

This table provides an interactive summary of how different compositions and melting temperatures, as sourced from various research findings, affect the properties of lead(II) silicate glasses produced by melt-quenching.

Controlled Crystallization Processes from Molten Phases

In contrast to the rapid quenching used to form glasses, controlled crystallization involves a carefully managed cooling of the molten lead silicate, or the reheating of a previously formed glass, to induce the formation of crystalline phases within the glassy matrix. This process is fundamental to the production of glass-ceramics, materials that combine the processing advantages of glass with the desirable properties of crystalline ceramics.

The crystallization process is governed by two main phenomena: nucleation, the formation of initial crystalline seeds, and crystal growth, the subsequent enlargement of these nuclei. By carefully controlling the temperature and duration of heat treatment, the size and distribution of the crystalline phases can be precisely managed.

For soda-lead-silicate glasses, differential thermal analysis (DTA) has been used to identify the glass transition (Tg) and crystallization (Tc) temperatures. Thermal treatments are then conducted at these specific temperatures to promote crystallization. For example, in the Na₂O–SiO₂–PbO system, heat treatments at 400 °C (Tg) and 650 °C (Tc) have been shown to induce the formation of lead and sodium silicate crystalline phases. A higher concentration of PbO compared to SiO₂ has been found to decrease the tendency for crystallization.

Table 2: Heat Treatment and Resulting Crystalline Phases in Soda-Lead-Silicate Glasses

| Glass System | Heat Treatment Temperature (°C) | Duration (hours) | Resulting Crystalline Phases |

| Na₂O–SiO₂–PbO | 650 | 12 | Barysilite (lead silicate), Natrosilite (sodium silicate - monoclinic and orthorhombic) |

| Na₂O–SiO₂–PbO (High PbO content) | 650 | 12 | Barysilite (lead silicate), Monoclinic Natrosilite (sodium silicate) |

This interactive table summarizes the crystalline phases that develop in soda-lead-silicate glasses under specific heat treatment conditions, based on research findings.

Solution-Based Synthesis Routes

Solution-based methods offer an alternative to high-temperature synthesis, often allowing for greater control over the composition, purity, and morphology of the resulting lead(II) silicate materials at lower temperatures.

Sol-Gel Methods for Lead(II) Silicate Xerogels and Nanocomposites

The sol-gel process is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For lead(II) silicate synthesis, this typically involves the hydrolysis and condensation of silicon alkoxide precursors, such as tetraethylorthosilicate (TEOS), in the presence of a soluble lead salt, like lead acetate (B1210297) trihydrate.

The process begins with the hydrolysis of TEOS in an alcohol-water mixture, often catalyzed by an acid or base, to form silanol (B1196071) groups. These silanol groups then undergo condensation reactions to form a three-dimensional silica network. The lead precursor is incorporated into this network, resulting in a lead-silicate gel. Subsequent drying of this gel to remove the solvent results in a solid, porous material known as a xerogel.

This method allows for the synthesis of highly homogeneous and pure lead-silicate materials at room temperature. The properties of the resulting xerogels and nanocomposites are influenced by factors such as the water-to-precursor ratio, pH, and the type of catalyst used. For instance, a two-stage hydrolysis process, first acidic and then alkaline, can facilitate the rapid formation of transparent gels.

Table 3: Sol-Gel Synthesis Parameters for Lead(II) Silicate Xerogels

| Silicon Precursor | Lead Precursor | Solvent/Catalyst | Key Process Steps | Resulting Material |

| Tetraethylorthosilicate (TEOS) | Lead acetate trihydrate | Ethanol, Water, HCl | Pre-hydrolysis of TEOS, mixing with lead acetate solution, aging, and slow evaporation. | PbO-SiO₂ nanocomposite monolithic xerogels. |

This interactive table outlines the precursors and key steps involved in the sol-gel synthesis of lead(II) silicate xerogels, as detailed in the cited research.

Aqueous Phase Precipitation and Reaction Methods for Lead(II) Silicates

Aqueous phase precipitation is a straightforward method for synthesizing lead(II) silicate by reacting soluble lead(II) ions with a silicate source in an aqueous solution. A common approach involves mixing a solution of a soluble lead salt, such as lead(II) nitrate, with a solution of sodium silicate (Na₂SiO₃). This results in the formation of a white, gelatinous precipitate of amorphous lead silicate (PbSiO₃).

Pb²⁺(aq) + SiO₃²⁻(aq) → PbSiO₃(s)

The properties of the precipitated lead silicate can be influenced by factors such as the pH of the solution, the concentration of the reactants, and the presence of other ions. For example, in drinking water treatment, the addition of sodium silicate has been investigated as a method to control lead contamination by precipitating lead silicate. However, the effectiveness of this method is pH-dependent, and the formation of more stable lead compounds, such as lead hydroxycarbonate, can occur in the typical pH range of natural waters.

Advanced Fabrication for Specialized Lead(II) Silicate Architectures

Beyond the synthesis of bulk glasses and powders, advanced fabrication techniques are employed to create specialized lead(II) silicate architectures with tailored properties for specific applications. A notable example is the fabrication of lead silicate glass holey fibers.

These specialized optical fibers are produced from high-purity lead silicate glass, such as the commercially available SF57 Schott glass, which possesses a high refractive index. The fabrication process often involves an extrusion technique to create a structured preform. In this process, a billet of lead silicate glass is heated to its softening point (e.g., 520 °C for SF57) and then forced through a die to create a preform with a specific internal structure of holes.

This preform is then drawn into a fiber, preserving the holey structure. The precise control over the extrusion and drawing parameters is crucial for achieving the desired fiber geometry, which in turn determines the optical properties of the fiber, such as its nonlinearity and dispersion characteristics.

Table 4: Extrusion Parameters for SF57 Lead Silicate Glass Preforms

| Parameter | Value | Notes |

| Glass Type | SF57 Schott | High lead content, high refractive index. |

| Billet Dimensions | 30 mm diameter | - |

| Extrusion Temperature | 520 °C (softening point) | Allows for the glass to be pressed through the die. |

| Ram Speed | 0.2 mm/min | Affects the force profile and extrusion time. |

This interactive table details the specific parameters used in the extrusion process for fabricating specialized holey fibers from SF57 lead silicate glass, based on reported experimental data.

Formation of Lead(II) Silicate Glass Optical Microbubble Resonators

Lead-silicate glass optical microbubble resonators are fabricated through a process that involves the precise heating and pressurization of a lead-silicate glass capillary. nih.gov This method, known as the "fuse-and-blow" technique, allows for the creation of thin-walled, spherical microstructures that can confine light in the form of whispering gallery modes (WGMs). nih.govoptica.org

The fabrication process typically begins with a lead-silicate glass fiber. researchgate.nettudublin.ie In some instances, the fiber is first tapered to a smaller diameter by heating it with a microheater at approximately 500 °C while being stretched. researchgate.nettudublin.ie This tapering process allows for the creation of microspheres with diameters smaller than the original fiber. tudublin.ie A microsphere is then formed at the tip of the tapered fiber by applying heat from a microheater at a temperature of about 900 °C, which is significantly above the softening point of the lead-silicate glass (approximately 540 °C). researchgate.nettudublin.ie

For the creation of microbubbles, a hollow capillary is used instead of a solid fiber. The capillary is heated, often using methods like a CO2 laser or an electric arc discharge, while internal pressure is applied. nih.govoptica.org This causes the softened glass to expand, forming a thin-walled microbubble. optica.org The wall thickness of these microbubbles can be controlled to be close to the wavelength of light, which enhances their sensitivity to the surrounding environment. optica.org Researchers have successfully fabricated lead-silicate glass microbubble resonators with high Q-factors, which is a measure of the resonator's ability to store light. researchgate.net For instance, single-stem and two-stem lead-silicate glass microbubble resonators have been produced with diameters of 38 µm and 48 µm, respectively, exhibiting Q-factors as high as 2.3 x 10^5 and 7 x 10^6. researchgate.net

Fabrication Parameters and Resulting Properties of Lead(II) Silicate Microresonators

| Resonator Type | Fabrication Method | Key Parameters | Resulting Dimensions | Achieved Q-factor | Reference |

|---|---|---|---|---|---|

| Microsphere | Heating of tapered fiber tip | Heating Temperature: ~900 °C | Diameter: 109 µm | Up to 0.9 x 10^7 | researchgate.nettudublin.ietudublin.ie |

| Microbubble (single-stem) | Fuse-and-blow | Internal pressurization during heating | Diameter: 38 µm | 2.3 x 10^5 | researchgate.net |

| Microbubble (two-stem) | Fuse-and-blow | Internal pressurization during heating | Diameter: 48 µm | 7 x 10^6 | researchgate.net |

Deposition and Coating Techniques for Lead(II) Silicate Films

The deposition of thin films of lead(II) silicate or the application of protective coatings onto lead silicate glass is crucial for various applications, including the protection of historical glass artifacts and the development of optical and electronic devices.

One of the primary methods for creating protective coatings on lead silicate glass is the sol-gel deposition of silica films . taylorfrancis.comresearchgate.net This technique has been successfully used to reduce the leaching of lead ions from the glass, which can occur in acidic environments. taylorfrancis.com The process involves dipping the lead silicate glass into a precursor solution. A common precursor solution consists of tetraethyl orthosilicate (B98303) (TEOS), ethyl alcohol, and deionized water. taylorfrancis.comresearchgate.net

Interestingly, it has been discovered that the lead ions within the glass can act as a catalyst for the hydrolysis reaction in the sol-gel process. taylorfrancis.comresearchgate.net This allows for the formation of high-quality silica films even without the addition of an acid catalyst, which is typically used for soda-lime glasses. taylorfrancis.comresearchgate.net For glasses with high lead content (e.g., 45.3 wt-% or 66 wt-% lead oxide), good quality films have been obtained with long dipping times (24 hours) at temperatures above 20°C without any acid catalyst. taylorfrancis.comresearchgate.net Furthermore, the addition of lead salts, such as lead(II) nitrate, to the precursor solution can also catalyze the formation of silica films on lead-free glasses. researchgate.netresearchgate.net

Other thin-film deposition techniques that can be applied to create lead-containing films include Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) . While the provided search results focus more on the deposition of silica on lead silicate, these general techniques are widely used in materials science for depositing a variety of thin films. For instance, low-pressure CVD has been employed for the deposition of lead iodide and lead chloride thin films on glass substrates, which are precursor films for perovskite solar cells. researchgate.netmdpi.com These methods offer precise control over film thickness and composition. However, the specific parameters for depositing lead(II) silicate films using PVD or CVD were not detailed in the provided search results.

Deposition and Coating Techniques for Lead(II) Silicate Related Materials

| Technique | Material System | Precursors/Source Materials | Key Process Parameters | Purpose/Application | Reference |

|---|---|---|---|---|---|

| Sol-Gel Deposition | Silica film on lead silicate glass | Tetraethyl orthosilicate (TEOS), ethyl alcohol, deionized water | Long dipping times (24h), Temperature > 20°C, No acid catalyst | Protection of lead silicate glass, prevention of lead leaching | taylorfrancis.comresearchgate.net |

| Low-Pressure Chemical Vapor Deposition (LPCVD) | Lead iodide (PbI2) and lead chloride (PbCl2) films on glass | Solid lead iodide or lead chloride powder | Source temperature, substrate temperature | Precursor films for perovskite solar cells | researchgate.netmdpi.com |

Structural Characterization and Elucidation of Lead Ii Silicate Systems

Atomic and Molecular Level Structures in Lead(II) Silicate (B1173343) Glasses

The coordination environment of the lead(II) ion in silicate glasses is a key determinant of the glass structure. Spectroscopic studies, particularly using 2D ²⁰⁷Pb Nuclear Magnetic Resonance (NMR), have provided significant insights into the local structure around the Pb²⁺ ion. These studies reveal the presence of a distribution of covalently bonded pyramidal Pb-O coordination environments. fsu.edu The coordination number for lead(II) is typically low, ranging from approximately 3 to 4. researchgate.netresearchgate.net

This low coordination number is attributed to the presence of a stereochemically active lone pair of electrons on the Pb²⁺ ion. This lone pair influences the geometry of the coordination sphere, resulting in asymmetric or pyramidal PbO₃ and PbO₄ sites. acs.orgnih.gov The Pb-O bond lengths in these pyramidal units typically range from 0.23 to 0.25 nm. acs.orgnih.gov The ratio of PbO₃ to PbO₄ units shows a slight but consistent increase as the concentration of lead oxide (PbO) in the glass rises. For instance, the PbO₃/PbO₄ ratio increases from about 70:30 to 80:20 as the PbO content increases from 30 to 70 mol%. acs.orgnih.gov

| Property | Description | Source(s) |

| Coordination Number | 3 to 4 | researchgate.netresearchgate.net |

| Coordination Geometry | Pyramidal (PbO₃ and PbO₄) | acs.orgnih.gov |

| Pb-O Bond Length | 0.23 - 0.25 nm | acs.orgnih.gov |

| Influence of PbO Content | The PbO₃/PbO₄ ratio increases with increasing PbO content. | acs.orgnih.gov |

The introduction of lead(II) oxide into a silicate glass network has a profound effect on its degree of polymerization. The silicate network in pure silica (B1680970) glass consists of fully polymerized SiO₄ tetrahedra, where each silicon atom is bonded to four other silicon atoms via bridging oxygen atoms (Q⁴ species). When PbO is added, the Pb²⁺ ions interact with the silicate network, leading to a depolymerization of the structure. mdpi.com

The majority of the PbOₙ pyramids (where n is 3 or 4) are connected to the SiO₄ tetrahedra through Pb-O-Si linkages. acs.org This integration of lead polyhedra into the silicate network disrupts the continuous Si-O-Si linkages. As the concentration of PbO increases, the connectivity of the SiO₄ tetrahedra network breaks down. researchgate.net This is evidenced by a shift in the distribution of Qⁿ species, with a decrease in the proportion of more polymerized Q⁴ and Q³ units and an increase in less polymerized Q², Q¹, and Q⁰ units. mdpi.com

The depolymerization of the silicate network by lead(II) ions is accompanied by the formation of non-bridging oxygen (NBO) atoms. A non-bridging oxygen is an oxygen atom that is bonded to only one silicon atom, in contrast to a bridging oxygen which links two silicon atoms. The formation of NBOs is a direct consequence of the role of Pb²⁺ as a network modifier. researchgate.net

The presence of NBOs disrupts the continuity of the glass network, which in turn influences the material's properties. researchgate.net At lower concentrations, Pb²⁺ ions are integrated into the network where they interact with these non-bridging oxygen atoms. mdpi.com The concentration of NBOs is a critical factor affecting the properties of the glass. researchgate.net

A distinguishing feature of lead(II) in silicate glasses is its ability to act as both a network former and a network modifier. mdpi.com This dual role is dependent on the concentration of PbO in the glass.

At lower concentrations, Pb²⁺ acts as a network modifier. In this capacity, it breaks up the silicate network by creating non-bridging oxygen atoms, similar to alkali and alkaline earth cations. mdpi.comelsevierpure.com The Pb²⁺ ions occupy spaces within the silicate network, interacting with the NBOs. mdpi.com

Conversely, at higher concentrations, lead(II) can act as a network former. In this role, lead establishes its own glass network characterized by Pb-O-Pb linkages. mdpi.com The formation of a plumbate network, consisting of interconnected PbOₓ polyhedra, becomes more significant as the PbO content increases. bohrium.comaps.org Studies have shown that in glasses with high PbO content (e.g., 64 mol%), a vast majority (99%) of the PbOₓ polyhedra form a network. aps.org This ability of lead to form its own network is a key reason for the exceptionally wide glass-forming range of the PbO-SiO₂ system. elsevierpure.com A significant presence of Pb-O-Pb linkages, where oxygen is bonded only to lead atoms, is observed in glasses with PbO content of 60 mol% or higher. fsu.eduacs.orgnih.gov

| PbO Concentration | Role of Lead(II) | Structural Characteristics | Source(s) |

| Low | Network Modifier | Disrupts silicate network, creates non-bridging oxygens. | mdpi.comelsevierpure.com |

| High | Network Former | Forms a plumbate network with Pb-O-Pb linkages. | mdpi.combohrium.comaps.org |

Crystalline Phases of Lead(II) Silicate

In addition to the amorphous glassy state, lead(II) and silicic acid can form a variety of stoichiometric crystalline compounds. The structural organization of these crystalline phases is largely governed by the Pb:Si ratio.

The crystal structures of lead(II) silicates can be quite complex. For phases with a Pb:Si ratio of less than 2, the structures are composed of Pb²⁺ ions and distinct silicate anions. researchgate.net However, for phases where the Pb:Si ratio is greater than 2, the structures contain "additional" oxygen atoms that are not bonded to silicon. These oxygen atoms form OPb₄ tetrahedra, which are significant structural subunits alongside the silicate anions. researchgate.net

Polymorphic Transformations in Lead(II) Silicate Crystals

Lead(II) silicate crystals exhibit polymorphism, meaning they can exist in different crystal structures despite having the same chemical composition. A key example is the transformation of alamosite, a naturally occurring lead silicate mineral. This transformation is influenced by factors such as temperature and pressure, leading to changes in the arrangement of the constituent atoms and, consequently, the material's properties. The study of these transformations is crucial for understanding the behavior of lead silicate materials in various applications.

Another significant polymorphic transformation occurs in lead orthosilicate (B98303) (Pb₂SiO₄). Research has shown that this compound can exist in several polymorphic forms, with transformations between them occurring at specific temperatures. For instance, a reversible transformation from a low-temperature to a high-temperature form has been observed. These transformations are often characterized by changes in the crystal lattice and can be detected using techniques such as differential thermal analysis and X-ray diffraction. The kinetics of these transformations, including the activation energies, have been determined, providing insight into the mechanisms driving these structural changes.

Devitrification and Crystallization Phenomena in Lead(II) Silicate Glasses

Lead(II) silicate glasses, being in a metastable amorphous state, have a natural tendency to transform into a more stable crystalline state through a process known as devitrification. This crystallization process is initiated by heat treatment and involves the nucleation and growth of crystalline phases within the glass matrix. The specific crystalline phases that form are dependent on the composition of the glass and the thermal history it has undergone.

Studies on the crystallization of lead silicate glasses have identified various crystalline phases that can precipitate, including lead orthosilicate (Pb₂SiO₄), lead metasilicate (B1246114) (PbSiO₃), and other complex lead silicates. The crystallization process can be monitored using techniques like differential scanning calorimetry (DSC), which can identify the temperatures at which crystallization occurs. The morphology of the resulting crystalline phases can vary from fine, uniformly dispersed crystallites to larger, spherulitic structures, depending on the conditions of crystallization. This controlled crystallization is a key process in the formation of glass-ceramics, materials that combine the properties of both glasses and crystalline solids.

Intermediate-Range Order in Amorphous Lead(II) Silicate Systems

While lacking the long-range order of crystalline materials, amorphous lead(II) silicate systems possess a degree of order on an intermediate length scale, which significantly influences their properties.

Spectroscopic Probes of Short- and Medium-Range Order (e.g., NMR, FTIR, Raman)

Spectroscopic techniques are invaluable for elucidating the short- and medium-range order in lead(II) silicate glasses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si and ²⁰⁷Pb NMR are powerful probes of the local structure. ²⁹Si NMR can distinguish between different silicate structural units, denoted as Qⁿ species, where 'n' is the number of bridging oxygen atoms connecting a silicon tetrahedron to its neighbors. This allows for a quantitative analysis of the degree of polymerization of the silicate network. ²⁰⁷Pb NMR provides information about the local environment of the lead ions, including their coordination number and the nature of the Pb-O bonds.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide complementary information about the glass structure. FTIR and Raman spectra of lead silicate glasses exhibit characteristic bands corresponding to the stretching and bending vibrations of the Si-O-Si and Si-O⁻ bonds. The positions and intensities of these bands are sensitive to the composition of the glass and the arrangement of the silicate network. For example, the addition of PbO to silica results in the depolymerization of the silicate network, which is reflected in systematic changes in the Raman and FTIR spectra.

Correlating Spectroscopic Signatures with Compositional Variations

The spectroscopic data from NMR, FTIR, and Raman analyses show clear correlations with the composition of lead(II) silicate glasses. As the concentration of lead(II) oxide (PbO) increases, the silicate network becomes progressively depolymerized. This is observed in ²⁹Si NMR spectra as a shift from Q⁴ units (in pure silica) to a distribution of Q³, Q², and Q¹ units.

Similarly, Raman and FTIR spectra show a shift of the main Si-O stretching bands to lower frequencies with increasing PbO content, indicative of a weakening of the silicate network. The appearance and growth of new bands at lower wavenumbers are associated with the formation of non-bridging oxygen atoms and the vibrations of silicate units with fewer bridging oxygens. These spectroscopic signatures provide a detailed picture of how the glass structure evolves with composition.

Structural Heterogeneity and Phase Separation in Lead(II) Silicate Systems

Lead(II) silicate glasses can exhibit structural heterogeneity and, under certain conditions, undergo phase separation, where the glass separates into two or more distinct amorphous phases with different compositions. This phenomenon is particularly prevalent in silica-rich compositions. The tendency for phase separation is driven by the immiscibility of the lead-rich and silica-rich phases.

The morphology of the phase-separated regions can vary from interconnected networks to discrete droplets, depending on the composition and thermal history of the glass. The length scale of these heterogeneities can range from nanometers to micrometers. The presence of phase separation can have a significant impact on the physical and chemical properties of the glass, including its optical clarity, mechanical strength, and chemical durability. Understanding and controlling phase separation is therefore crucial for the design and application of lead silicate glasses.

Correlation of Composition with Macroscopic Structural Indicators (e.g., density, glass transition temperature, microhardness)

The macroscopic properties of lead(II) silicate glasses are strongly correlated with their composition and underlying structure.

Density: The density of lead silicate glasses increases almost linearly with increasing PbO content. This is due to the high atomic weight of lead compared to silicon and the efficient packing of the atoms in the glass structure.

Glass Transition Temperature (Tg): The glass transition temperature, which is a measure of the thermal stability of the glass, generally decreases with increasing PbO concentration. This is a direct consequence of the depolymerization of the silicate network. The breaking of strong Si-O-Si bonds reduces the rigidity of the network, leading to a lower Tg.

Microhardness: The microhardness of lead silicate glasses also tends to decrease with increasing PbO content. This is attributed to the weakening of the glass network due to the formation of non-bridging oxygen atoms, making the material more susceptible to plastic deformation.

The following interactive table summarizes the general trends of these macroscopic properties with increasing lead(II) oxide content.

| Property | Trend with Increasing PbO Content |

| Density | Increases |

| Glass Transition Temperature (Tg) | Decreases |

| Microhardness | Decreases |

These correlations highlight the ability to tailor the properties of lead(II) silicate glasses for specific applications by carefully controlling their composition.

Computational and Theoretical Investigations of Lead Ii Silicate Systems

Quantum Chemical Calculations for Bonding and Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental nature of chemical bonds and the electronic structure of materials. northwestern.edu These methods solve the Schrödinger equation for a given arrangement of atoms to determine the wavefunctions and energy levels of the electrons. northwestern.edu

In lead(II) silicate (B1173343), a key focus of quantum chemical studies is the role of the lead(II) cation's valence electrons. The electronic configuration of Pb²⁺ is [Xe] 4f¹⁴ 5d¹⁰ 6s², featuring a stereochemically active 6s² lone pair. nih.gov Quantum chemical tools like molecular orbital analysis, Natural Bond Orbital (NBO) analysis, and the Electron Localization Function (ELF) are used to study how this lone pair influences the coordination environment and bonding. nih.gov

Calculations show that the bonding in Pb(II) complexes is primarily governed by interactions involving the lead 6s and 6p orbitals, with negligible contribution from the 5d orbitals. nih.gov The 6s² electrons can either remain spherically distributed around the lead nucleus (holodirected) or localize on one side (hemidirected), creating an asymmetric coordination environment. This asymmetry is a critical factor in determining the structure and properties of lead silicate glasses. Research findings indicate that the interaction between the Pb²⁺ cation and the silicate network involves a degree of covalency, influenced by the donation of electrons from oxygen atoms into the empty 6p orbitals of the lead ion.

Table 1: Summary of Quantum Chemical Investigation Findings for Pb(II) Bonding

| Parameter Investigated | Computational Method | Key Findings | Reference |

| Valence Electron Contribution | Natural Bond Orbital (NBO) Analysis | Bonding is dominated by Pb 6s and 6p orbitals; 5d orbitals show minimal involvement. | nih.gov |

| Lone Pair Stereochemistry | Electron Localization Function (ELF) | The 6s² lone pair can be stereochemically active, leading to hemidirected (asymmetric) coordination geometries. | nih.gov |

| Bond Character | Molecular Orbital (MO) Analysis | Pb-O bonds exhibit partial covalent character due to charge transfer from oxygen to lead's empty 6p orbitals. | nih.gov |

| Coordination Geometry | Ab initio calculations | The coordination environment of Pb²⁺ is flexible, accommodating various geometries that distort the silicate network. | nih.gov |

Molecular Dynamics Simulations of Lead(II) Silicate Melts and Glasses

Molecular Dynamics (MD) is a powerful simulation technique used to study the physical movements of atoms and molecules over time. pyrometallurgy.co.za In the context of lead(II) silicate, MD simulations are invaluable for understanding the disordered structure of glasses and the dynamics of high-temperature melts. pyrometallurgy.co.zaresearchgate.net

The process typically involves a "melt-quench" procedure where a system of atoms (Pb, Si, O) is first simulated at a high temperature to achieve a liquid, molten state. The system is then computationally "cooled" at a specified rate to form a glassy solid. uni-mainz.de The interactions between atoms are governed by interatomic potentials or "force fields," which are mathematical functions that describe the potential energy of the system based on the positions of the atoms.

MD simulations provide a detailed atomistic picture, revealing key structural features:

Coordination Numbers: Simulations show that silicon atoms are typically tetrahedrally coordinated by four oxygen atoms (SiO₄), forming the glass network. Lead(II) ions, however, exhibit variable and often low coordination numbers, acting as network modifiers that disrupt the silicate framework.

Pair Distribution Functions (PDFs): Analysis of PDFs reveals the average distances between different pairs of atoms (e.g., Pb-O, Si-O, O-O). This data is crucial for validating simulation results against experimental data from techniques like X-ray or neutron diffraction. uni-mainz.de

Network Connectivity: MD allows for the analysis of how SiO₄ tetrahedra are linked together (e.g., the distribution of Qⁿ species, where 'n' is the number of bridging oxygens per tetrahedron). The presence of Pb²⁺ ions leads to an increase in non-bridging oxygens, depolymerizing the silicate network. acs.org

These simulations are also used to study transport properties, such as the diffusion of ions within the glass structure, which is critical for understanding electrical conductivity and long-term chemical durability. pyrometallurgy.co.zaresearchgate.net

Table 2: Typical Structural Data from MD Simulations of Lead Silicate Glass

| Structural Parameter | Description | Typical Value Range | Significance |

| Si-O Coordination Number | Average number of oxygen atoms around a silicon atom. | 3.9 - 4.1 | Confirms the presence of SiO₄ tetrahedra as the primary network-forming unit. |

| Pb-O Coordination Number | Average number of oxygen atoms around a lead atom. | 3 - 6 | Shows lead's role as a network modifier with a flexible, asymmetric coordination environment. |

| Si-O Bond Length | Average distance between silicon and bonded oxygen atoms. | 1.60 - 1.64 Å | Consistent with experimental data for silicate glasses. |

| Pb-O Bond Length | Average distance between lead and bonded oxygen atoms. | 2.2 - 2.6 Å | Reflects the partially covalent and ionic nature of the Pb-O bond. |

| Qⁿ Species Distribution | Fraction of SiO₄ tetrahedra with 'n' bridging oxygens. | Varies with PbO content | Quantifies the degree of network polymerization; higher PbO content increases Q², Q¹, and Q⁰ species. |

Density Functional Theory Applications in Lead(II) Silicate Research

Density Functional Theory (DFT) is a specific class of quantum chemical calculation that has become a dominant method for computational materials science. nih.govsemanticscholar.org DFT calculates the electronic structure of a system based on its electron density, which is a simpler variable than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying the properties of solid-state materials like lead(II) silicate.

Applications of DFT in lead(II) silicate research include:

Structural Optimization: DFT can be used to predict the most stable (lowest energy) geometric arrangements of atoms in crystalline lead silicate phases or local clusters within the glass. This helps in interpreting experimental diffraction data.

Electronic Band Structure: Calculations of the electronic band structure and density of states (DOS) provide insight into the material's electronic properties. For instance, DFT can predict whether a specific lead silicate composition will be an insulator or a semiconductor and can determine its band gap. mdpi.com This is crucial for optical and electronic applications.

Vibrational Properties: DFT can accurately compute the vibrational frequencies of the atomic structure, which correspond to the peaks observed in experimental Raman and infrared (IR) spectra. nih.gov This allows for the precise assignment of spectral features to specific atomic motions, aiding in structural characterization.

Reaction Energetics: DFT is used to model the energetics of chemical reactions, such as the dissolution of lead silicate glass in aqueous environments or the initial stages of geopolymerization at high pH. rsc.org

DFT studies have confirmed the dual role of lead in the silicate network. At low concentrations, it acts as a network modifier. However, the partially covalent nature of the Pb-O bond, as calculated by DFT, also suggests it can participate more actively in the network, a role sometimes described as "intermediate."

Predictive Modeling of Structural and Dynamical Behaviors in Lead(II) Silicates

Building on the foundation of quantum mechanics and classical simulations, advanced predictive modeling aims to forecast the macroscopic properties and long-term behavior of materials. mdpi.com These models often integrate data from DFT and MD simulations into higher-level frameworks, including machine learning.

Development of Interatomic Potentials: High-accuracy data from DFT calculations on small atomic clusters of lead silicate are used as a training set to develop more sophisticated and accurate interatomic potentials for large-scale MD simulations. Machine-learned interatomic potentials (MLIPs) can achieve near-quantum accuracy at a fraction of the computational cost, enabling simulations of larger systems for longer timescales.

Glass Property Prediction: Predictive models correlate compositional data with material properties. By simulating a range of lead silicate compositions, researchers can build databases that link the concentration of PbO to properties like density, glass transition temperature, thermal expansion, and Young's modulus. researchgate.net

AI and Machine Learning Models: Modern approaches utilize artificial intelligence, such as Gene Expression Programming (GEP) or neural networks, to predict the performance of complex materials containing silicates. mdpi.com For instance, a model could be trained on a dataset of different lead silicate glass compositions and their experimentally measured durabilities. The resulting model can then predict the long-term leaching behavior of a new, untested composition, accelerating the design of durable glasses for applications like nuclear waste immobilization. mdpi.com These models capture complex, non-linear relationships between composition, atomic structure, and macroscopic performance that are difficult to describe with simple analytical equations. mdpi.com

Table 3: Example of a Predictive Model Framework for Lead Silicate Glass Durability

| Model Inputs | Computational Engine | Predicted Outputs | Application |

| Composition: Mol% of PbO, SiO₂, etc. | Machine Learning Algorithm (e.g., Neural Network, GEP) | Mechanical Properties: Flexural Strength, Hardness. mdpi.com | Designing glasses with specific mechanical characteristics. |

| Structural Descriptors: Qⁿ distribution, coordination numbers, ring statistics (from MD). | Quantitative Structure-Property Relationship (QSPR) Model | Chemical Durability: Leach rates of Pb and Si in aqueous solution. researchgate.net | Optimizing glass compositions for long-term waste storage. |

| Curing/Thermal History: Temperature, pressure conditions. | Thermodynamic & Kinetic Models | Phase Stability: Likelihood of crystallization over time. | Ensuring the long-term amorphous state of vitrified materials. |

Environmental Geochemistry and Mineralogical Context of Lead Ii Silicate

Natural Occurrence and Formation of Lead(II) Silicate (B1173343) Minerals

Lead(II) silicate minerals are a group of secondary minerals that form in specific geological environments. Their occurrence is often linked to the oxidation zones of lead deposits, where primary lead sulfide (B99878) ores, such as galena (PbS), are weathered and altered. geologyscience.com These minerals are typically found in association with other secondary lead minerals like carbonates (cerussite) and sulfates (anglesite). geologyscience.com The formation of lead silicates requires a source of dissolved silica (B1680970), usually from the weathering of surrounding silicate host rocks like feldspars and micas. mdpi.comwikipedia.org

A world-renowned location for a diverse suite of rare minerals, including numerous lead silicates, is the Franklin Mine in Sussex County, New Jersey. rruff.infoarizona.edumindat.org The unique geochemistry of this zinc-iron-manganese orebody, which underwent high-grade metamorphism, provided the conditions for the formation of complex lead silicate minerals. mindat.orgfomsnj.org Notably, simple lead silicates are not found at Franklin; instead, they are all complex silicates containing lead in combination with other elements such as calcium, manganese, and zinc. rruff.infoarizona.edu

The lead silicate minerals at Franklin occurred in two distinct assemblages. rruff.infoarizona.edu One assemblage is characterized by the presence of esperite and larsenite, often associated with hardystonite. rruff.info The second, more restricted assemblage, was found primarily near the Parker and Palmer shafts and includes minerals such as margarosanite, barysilite, nasonite, and ganomalite, as well as roeblingite and hancockite. rruff.infoarizona.edufomsnj.org These minerals were found within calcium silicate units, not typically with the primary ore units. arizona.edu The lead source for these minerals is thought to be finely disseminated native lead within the primary ore assemblage. fomsnj.org

| Mineral | Chemical Formula | Associated Assemblage |

|---|---|---|

| Barysilite | Pb₈Mn(Si₂O₇)₃ | Restricted Assemblage (Margarosanite, Nasonite, Ganomalite) rruff.infoarizona.edu |

| Esperite | Ca₃PbZn₄(SiO₄)₄ | Esperite-Hardystonite Assemblage rruff.infoarizona.edu |

| Ganomalite | Pb₉Ca₅MnSi₉O₃₃ | Restricted Assemblage (Margarosanite, Barysilite, Nasonite) rruff.infoarizona.edu |

| Hancockite | PbCa(Al,Fe³⁺)₃(SiO₄)₃(OH) | Restricted Assemblage (Roeblingite) rruff.infoarizona.edu |

| Larsenite | PbZnSiO₄ | Esperite-Hardystonite Assemblage rruff.infoarizona.edu |

| Margarosanite | Pb(Ca,Mn)₂Si₃O₉ | Restricted Assemblage (Barysilite, Nasonite, Ganomalite) rruff.infoarizona.edu |

| Nasonite | Pb₆Ca₄(Si₂O₇)₃Cl₂ | Restricted Assemblage (Margarosanite, Barysilite, Ganomalite) rruff.infoarizona.edu |

| Roeblingite | Pb₂Ca₆Mn²⁺₂(Si₃O₉)₂(SO₄)₂(OH)₂·4H₂O | Restricted Assemblage (Hancockite) rruff.infoarizona.edu |

The formation of lead(II) silicate minerals is intrinsically linked to the chemical weathering of both primary lead ores and surrounding silicate rocks. geologyscience.comcopernicus.org Silicate weathering is a complex process involving mechanisms such as hydrolysis, dissolution, and oxidation. sustainability-directory.com These processes break down rock-forming silicate minerals, releasing silicic acid and other ions into solution. sustainability-directory.comresearchgate.net

In environments containing lead, the weathering process can involve the following steps:

Oxidative Weathering of Primary Ores : Primary lead sulfide ores, predominantly galena (PbS), are oxidized upon exposure to air and water. This process releases lead ions (Pb²⁺) into the surrounding groundwater.

Hydrolysis and Dissolution of Host Silicates : Concurrently, silicate minerals in the host rock (e.g., feldspar (B12085585), mica, quartz) undergo slow weathering. mdpi.com This is driven by reactions with water and acids (like carbonic acid formed from atmospheric CO₂), which releases dissolved silica (silicic acid, H₄SiO₄) into the solution. sustainability-directory.com

Precipitation of Lead(II) Silicates : When the concentrations of dissolved Pb²⁺ and silicic acid reach saturation under favorable pH and Eh conditions, lead(II) silicate minerals can precipitate from the solution. The specific mineral that forms depends on the precise geochemical conditions and the presence of other cations. geologyscience.com

The presence of microbial communities can also influence silicate weathering rates. researchgate.net Microorganisms can produce organic acids and ligands that chelate metal ions and enhance the dissolution of minerals to extract essential nutrients, potentially influencing the mobilization of both lead and silica. researchgate.net

In silicate-rich geological environments, lead(II) can exist in several forms or "species". The speciation of lead is critical as it controls its solubility, mobility, and bioavailability. The dominant aqueous species under acidic to neutral pH conditions is the free hydrated Pb²⁺ ion. mdpi.com However, lead can also form complexes with various inorganic ligands present in groundwater, such as hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), and sulfate (B86663) (SO₄²⁻).

In the solid phase within silicate-rich environments, lead(II) speciation includes:

Incorporation into secondary silicate minerals : Lead can be a primary structural component in a variety of silicate minerals, with at least 47 valid mineral species known to contain essential lead. mindat.org Examples include alamosite (PbSiO₃) and the complex silicates found at Franklin, New Jersey. rruff.infomdpi.com The formation of these stable mineral phases can effectively immobilize lead. mdpi.com

Adsorption onto silicate surfaces : Pb²⁺ ions can adsorb onto the surfaces of existing silicate minerals, particularly clay minerals and iron oxides, which often have a net negative surface charge. mdpi.com This process can be a significant control on lead mobility in soils and sediments.

Occlusion within other secondary minerals : Lead can be trapped as inclusions within more common weathering products like iron hydroxides (e.g., goethite) and manganese oxides. mdpi.com

Geochemical modeling suggests that in mining waste, mineral phases like galena, cerussite, and the lead silicate alamosite can control the mobilization of lead depending on the pH. mdpi.com

Anthropogenic Influences on Lead(II) Silicate Distribution in Environmental Systems

Human activities have significantly altered the distribution and form of lead silicates in the environment. A primary example is the intentional use of sodium silicate solutions as a corrosion inhibitor in drinking water distribution systems that contain lead service lines or plumbing components. nih.govresearchgate.netnih.gov The goal of this treatment is to form a protective lead-silicate layer on the interior of pipes (B44673), thereby reducing the leaching of lead into the water. nih.govresearchgate.net

However, the effectiveness and outcomes of this practice are complex. researchgate.net Studies have shown that while silicate treatment can sometimes reduce lead release, its performance is highly dependent on water quality parameters such as pH, alkalinity, and the presence of other ions like aluminum. nih.govresearchgate.net In some cases, the addition of silicate has been found to be less effective than orthophosphate for lead control and may even increase lead concentrations by promoting the formation of lead-containing colloids. researchgate.netnih.gov Research has also indicated that silicates can interfere with the oxidation of Pb(II) carbonates to less soluble Pb(IV) oxides, which could negatively impact water quality. nih.govresearchgate.netnih.gov

Another significant anthropogenic influence is the stabilization and solidification (S/S) of lead-contaminated wastes, such as industrial sludges or contaminated soils. In this remediation technique, cementitious materials are mixed with the waste. During the curing process, lead can be incorporated into the cement matrix, forming gelling calcium lead silicate hydrate (B1144303) (C-Pb-S-H) phases. nih.gov This process aims to transform the lead into a less leachable and more geochemically stable form, reducing its environmental risk. nih.gov

Interactions of Lead(II) Silicates with Aqueous Phases and Geochemical Mobility

The geochemical mobility of lead associated with silicate minerals is largely governed by the mineral's solubility and its interactions with water. Lead silicates are generally considered to have low solubility, which helps to immobilize lead in soils and sediments. However, their stability is highly dependent on environmental conditions, particularly pH. mdpi.com

In acidic environments, such as those affected by acid mine drainage, the solubility of lead minerals, including silicates, increases significantly. mdpi.com This leads to the mobilization of Pb²⁺ into solution, increasing its potential for transport in groundwater and surface water. mdpi.com Conversely, under neutral to alkaline conditions, lead is more likely to remain in solid, less mobile forms. mdpi.com The mobility of lead can also be influenced by its association with colloidal particles. Studies on drinking water systems have shown that silicate addition can sometimes enhance the release of colloidal lead. researchgate.net In natural soil systems, lead mobility is often limited due to its strong association with various soil components. mdpi.com

Adsorption onto the surfaces of silicate minerals is a key process that controls the fate and transport of lead in the environment. Silicate minerals, especially clays (B1170129) and hydrous silica, possess high surface areas and often have a pH-dependent surface charge that is typically negative under neutral environmental conditions, promoting the attraction and binding of the positively charged Pb²⁺ ion. odu.eduacs.org

Research has demonstrated the high capacity of various silicate-based materials to adsorb lead from aqueous solutions. The process is often rapid and can be described by various isotherm models, with the Langmuir model frequently providing a good fit, suggesting monolayer coverage of lead ions on the adsorbent surface. mdpi.comresearchgate.net The adsorption mechanism can involve outer-sphere complexation, where lead ions are electrostatically bound to the surface, and inner-sphere complexation, which involves the formation of stronger covalent bonds with surface functional groups (e.g., silanol (B1196071) groups, ≡Si-OH). odu.edumdpi.com

The efficiency of lead adsorption onto silicate surfaces is strongly influenced by pH. odu.eduresearchgate.net Adsorption generally increases with increasing pH up to a certain point (often around pH 7-8), after which the precipitation of lead hydroxide, Pb(OH)₂, becomes the dominant removal mechanism. odu.edu

| Adsorbent Material | Key Findings | Maximum Adsorption Capacity (qₘ) | Reference |

|---|---|---|---|

| Non-crystal hydrated calcium silicate (CSH) gel | Adsorption fits pseudo-second-order kinetics and Langmuir isotherm model. Mechanism involves hydroxyl groups and ion exchange with Ca²⁺. | 263.17 mg/g | mdpi.com |

| Organosilicate Nanoporous (OSNP) materials (MCM-41, HMS) | Adsorption increases with pH up to ~7.5. Evidence for outer-sphere complexation and electrostatic bonding. | 14.63 mg/g (MCM-41 in column study) | odu.edu |

| Silica/cell composites | Adsorption is spontaneous, endothermic, and best described by the pseudo-second-order kinetic and Langmuir isotherm models. | 97.10 mg/g | researchgate.net |

Formation of Lead(II)-Silicate Corrosion Products in Aquatic Systems

The addition of silicates, typically as sodium silicate, to aquatic systems has been explored as a corrosion control strategy for lead-bearing plumbing. wustl.edu However, the formation of a stable, protective lead(II)-silicate layer is a complex process influenced by numerous water chemistry parameters, and its effectiveness is a subject of considerable scientific debate. acs.org The primary mechanism often attributed to reduced lead levels following silicate addition is the associated increase in pH, which decreases the solubility of lead corrosion products. acs.orgdal.ca

Research indicates that a distinct, passivating layer of lead silicate does not always form. In many cases, lead carbonates, such as hydrocerussite, remain the dominant corrosion scale on lead pipes even in silicate-treated systems. dal.canih.gov This is partly because, in the typical pH range of natural waters (pH 5-8), the formation of lead hydroxycarbonate is often more thermodynamically stable than lead silicate. vt.edu Some studies have identified a nanometer-thick, silicon-rich coating at the lead-water interface, but this layer appears to have a negligible impact on preventing lead release. dal.ca

The interaction of silicates with other dissolved species in the water, particularly aluminum, further complicates the corrosion process. nih.gov Aluminum ions can interact with silicates to form an aluminosilicate (B74896) precipitate, such as allophane, on the surface of the lead-containing scale. uwo.canih.govuwo.ca While this demonstrates an interaction between silicate and the lead pipe surface, studies have shown that the formation of this allophane layer does not necessarily protect against lead dissolution or result in lower dissolved lead levels. uwo.canih.govuwo.ca

Furthermore, some spectroscopic investigations have revealed a potentially detrimental effect of silicate addition. In the presence of a chlorine residual, silicates may inhibit the oxidation of Pb(II) carbonates into less soluble and more stable lead(IV) oxides. nih.govnih.govresearchgate.net This interference can result in elevated aqueous lead levels by keeping lead in its more soluble divalent state. nih.govresearchgate.net

Comparative studies have consistently shown that silicate treatment is often less effective than other corrosion control methods, such as using orthophosphate. A critical review of peer-reviewed literature found that silicate treatment generally resulted in higher lead release compared to pH-matched systems without silicate and significantly higher release than equivalent orthophosphate-treated systems. acs.orgacs.org

Table 1: Comparative Efficacy of Silicate in Lead Release Control

| Treatment Comparison | Key Finding | Source |

|---|---|---|

| Sodium Silicate vs. Orthophosphate | At a dose of 24 mg SiO₂/L, sodium silicate resulted in a median lead release of 398 µg/L, compared to 67 µg/L for orthophosphate. | nih.gov |

| Silicate vs. pH-Matched Control (No Silicate) | Silicate treatment generally accompanied 0.5 to 21.5 times higher lead release than equivalent systems without sodium silicate. | acs.orgacs.org |

| Silicate vs. Orthophosphate (Literature Review) | Sodium silicate was associated with 1.0 to 65 times more lead release than equivalent orthophosphate-treated systems. | acs.orgacs.org |

| High-Dose Silicate Effect | An elevated dose of 48 mg SiO₂/L dispersed corrosion scale, leading to a substantial release of colloidal iron and lead. | nih.gov |

Lead(II) Immobilization via Silicate Interactions

The immobilization of lead(II) through interactions with silicate is a geochemical process aimed at reducing the mobility and bioavailability of lead in the environment. The effectiveness and mechanism of this immobilization vary significantly depending on the environmental context, such as in aquatic systems, soils, or engineered waste stabilization processes.

In the context of drinking water distribution systems, the concept of immobilization is linked to the formation of stable, insoluble corrosion products on pipe surfaces. wustl.edu As detailed in the previous section, the use of sodium silicate for this purpose has shown mixed results. The primary mechanism for reduced lead mobility is often an indirect consequence of the pH increase from silicate addition rather than the direct formation of a stable lead silicate solid phase. acs.orgdal.ca The potential for silicate treatment to increase colloidal lead concentrations can, in some cases, counteract immobilization efforts by dispersing lead-containing particles. nih.govacs.org

In soil and sediment environments, silicate interactions play a more defined role in lead immobilization. The mobility of lead in soils can be low, particularly in the presence of carbonates and silicates which render lead corrosion "inconspicuous". researchgate.net Pb(II) has been shown to sorb effectively to aluminosilicate clay minerals like allophane and imogolite in soils. nih.gov This sorption mechanism binds lead to the mineral surface, reducing its ability to leach into groundwater.

In engineered applications, such as the solidification/stabilization (S/S) of lead-contaminated waste, silicate interactions are fundamental to the immobilization process. In cement-based S/S, lead species can be fixed within the cement matrix through the formation of a gelling calcium lead silicate hydrate. nih.gov During leaching events, if any lead precipitates (like leadhillite) dissolve, the dissolved lead can be adsorbed onto the silicate-rich surface of the leached material, subsequently forming an amorphous gel of calcium lead silicate hydrate, which effectively re-immobilizes the lead. nih.gov

Table 2: Mechanisms of Lead(II) Immobilization by Silicates

| Immobilization Mechanism | Context / Environment | Description | Effectiveness |

|---|---|---|---|

| Precipitation of Lead Silicate | Aquatic Systems | Direct formation of an insoluble lead silicate layer on pipe surfaces. | Limited; often less favorable than lead carbonate formation. dal.cavt.edu |

| Sorption to Aluminosilicates | Soils | Pb(II) ions adsorb to the surface of aluminosilicate minerals such as allophane. | Effective at binding lead and reducing its mobility in soil matrices. nih.gov |

| Formation of Calcium Lead Silicate Hydrate | Waste Solidification | Lead is incorporated into the cementitious matrix, forming a stable, gelling hydrate. | High; a key mechanism for the long-term fixation of lead in solidified waste forms. nih.gov |

| pH-Induced Precipitation (Indirect) | Aquatic Systems | Addition of sodium silicate raises pH, reducing the solubility of lead carbonates (e.g., hydrocerussite). | Considered the main driver of lead reduction in many silicate-treated water systems. acs.orgdal.ca |

Reactivity and Surface Interaction Mechanisms of Lead Ii Silicate

Surface Chemical Phenomena of Lead(II) Silicatesnih.govmdpi.com

The behavior of lead(II) silicates is largely governed by reactions occurring at their surface. These materials are noted for their potential as adsorbents due to their high specific surface area and capacity for ion exchange. mdpi.com The application of sodium silicates in drinking water treatment, for example, is intended to form a protective film on lead-bearing pipes (B44673), thereby inhibiting lead release. nih.govnih.gov However, the effectiveness of this is highly dependent on the surrounding chemical environment. nih.govnih.gov

Mechanisms of Surface Adsorption and Ion Exchange

The primary mechanisms by which lead(II) silicates and related silicate (B1173343) materials interact with heavy metals like lead involve surface adsorption and ion exchange. nih.govfrontiersin.org The adsorption process for lead ions onto silicate surfaces is often described as chemical adsorption, where new, more stable substances are formed. nih.gov

Several mechanisms contribute to this process:

Ion Exchange : This is a significant pathway for the uptake of lead ions. researchgate.net For instance, on calcium silicate hydrate (B1144303) (CSH) surfaces, Pb(II) ions can be adsorbed through an ion exchange mechanism with Ca(II) ions. nih.gov Similarly, in studies involving magnesium silicate hydrate (M-S-H), it was found that both Cd(II) and Pb(II) could replace Mg(II) via ion exchange. frontiersin.orgfrontiersin.org At a pH below 5.6-6.0, adsorption of lead in soils proceeds largely through ion exchange. researchgate.net

Surface Complexation : Hydroxyl functional groups (Si-OH) on the surface of silicate materials play a crucial role. nih.govfrontiersin.org Lead ions can form surface complexes with these groups, such as Si-O-Pb. frontiersin.org This mechanism contributes to the chemical bonding of lead to the silicate surface.

Electrostatic Interaction : This mechanism also plays a role in the adsorption of metal cations onto the silicate surface. frontiersin.orgfrontiersin.org

The adsorption kinetics for lead ions onto silicate-based adsorbents often align with the pseudo-second-order kinetic model, indicating that the process is chemically driven. nih.govfrontiersin.orgresearchgate.net Furthermore, the Langmuir isotherm model frequently provides a good fit for the equilibrium data, which suggests monolayer adsorption onto a surface with a finite number of identical sites. nih.govfrontiersin.orgresearchgate.net

| Adsorbent Material | Maximum Adsorption Capacity (mg·g⁻¹) | Applicable Model | Source |

|---|---|---|---|

| Non-crystal hydrated calcium silicate (CSH) gel | 263.17 | Langmuir | nih.gov |

| Magnesium silicate hydrate (M-S-H) | 83.33 | Langmuir | frontiersin.orgfrontiersin.org |

| Silica (B1680970)/cell composites | 97.10 | Langmuir | researchgate.net |

Influence of Aqueous Solution Parameters on Lead(II) Silicate Reactivity

The reactivity and stability of lead(II) silicate surfaces are highly sensitive to various parameters of the aqueous solution, including pH, the presence of other ions, and oxidizing agents.

pH : The pH of the solution is a critical factor. The adsorption of Pb(II) onto silicate materials generally increases with pH, reaching an optimum in the range of 5.0 to 7.5. researchgate.netodu.edu For example, the maximum Pb(II) adsorption on silica/cell composites was observed at a pH of 5.0. researchgate.net On organosilicate materials, lead adsorption was found to increase from pH 3 up to about 7.5, after which a sharp decrease was noted. odu.edu Under acidic conditions, adsorbed lead ions can be partially desorbed because precipitates formed with hydroxide (B78521) ions may dissolve. nih.gov Conversely, at higher pH, the surface of lead-bearing phases can become more negatively charged, potentially influencing interactions. nih.gov

Presence of Other Ions : The presence of other dissolved species can significantly impact lead(II) silicate chemistry. For instance, aluminum ions can interact with silicates to form a solid allophane phase on the surface of lead scales. nih.govnih.gov However, the formation of this aluminosilicate (B74896) phase does not necessarily protect against lead dissolution and may even increase lead release. nih.govnih.gov

Oxidizing Agents : In drinking water treatment, disinfectants like chlorine can affect the system. Spectroscopic data have shown that in the presence of a chlorine residual, silicates can inhibit the oxidation of Pb(II) carbonates into less soluble and more stable lead(IV) oxides. nih.govnih.gov This interference can negatively impact water quality by maintaining lead in its more soluble divalent state. nih.govnih.gov

Degradation Pathways and Preservation Strategies for Lead(II) Silicate Materials

The concept of "degradation" for lead(II) silicate materials often relates to the loss of their intended function, such as the breakdown of a protective corrosion-inhibiting layer in water pipes, leading to increased lead leaching. nih.gov

A primary degradation pathway involves the dispersion of the protective scale. Studies have shown that an elevated dose of sodium silicate (e.g., 48 mg SiO₂/L) can disperse corrosion scale in cast iron pipes and lead service lines. nih.gov This results in a significant release of colloidal iron and lead, defeating the purpose of the treatment. nih.gov Even when a silicon-rich coating forms at the lead-water interface, lead carbonate can remain the major corrosion product and control the levels of lead release. nih.gov

Preservation strategies, therefore, focus on optimizing the chemical conditions to maintain a stable and effective protective layer. Research suggests that sodium silicate as a corrosion control treatment for lead may be inferior to other methods like orthophosphate treatment, particularly in water with circumneutral pH and low alkalinity. nih.gov One study found that at a dose of 24 mg SiO₂/L, sodium silicate resulted in a median lead release of 398 µg/L, compared to 67 µg Pb/L with orthophosphate. nih.gov This indicates that a key preservation strategy is careful dose management and consideration of water chemistry, as excessive silicate can be highly detrimental. nih.gov

Chemical Interactions with Specific Cations (e.g., Cd(II), Mg(II))

Lead(II) silicate materials exhibit notable interactions with other divalent cations, which can influence the adsorption and stabilization of lead. These interactions are particularly relevant in contexts of mixed-metal contamination.

Studies on the simultaneous removal of cadmium(II) and lead(II) from wastewater using magnesium silicate hydrate (M-S-H) have shown that M-S-H is an effective adsorbent for both metals. frontiersin.orgfrontiersin.org The adsorption mechanisms include electrostatic interaction, ion exchange, and surface complexation. frontiersin.orgfrontiersin.org Research indicates that Pb(II) and Cd(II) can replace Mg(II) within the silicate structure through ion exchange. frontiersin.org

Experimental data shows competitive adsorption between Cd(II) and Pb(II). The Langmuir isotherm model demonstrated that the maximum adsorption capacity of M-S-H for Pb(II) (83.33 mg/g) was higher than for Cd(II) (59.52 mg/g), suggesting a stronger affinity for lead under the tested conditions. frontiersin.orgfrontiersin.org

| Parameter | Value/Condition | Source |

|---|---|---|

| Optimal pH | 5 | frontiersin.orgfrontiersin.org |

| Optimal Temperature | 25°C | frontiersin.orgfrontiersin.org |

| Maximum Adsorption of Cd(II) | 59.52 mg/g | frontiersin.orgfrontiersin.org |

| Maximum Adsorption of Pb(II) | 83.33 mg/g | frontiersin.orgfrontiersin.org |

The presence of magnesium ions can also play a direct role in the stabilization of lead. In mixtures of silica and magnesia, the reaction environment becomes alkaline shortly after mixing, which promotes the stabilization of lead as carbonates and hydroxides. researchgate.net After several days, only a very small fraction of the lead in such a mixture was extractable by water, indicating effective immobilization. researchgate.net

Advanced Analytical Methodologies for Lead Ii Silicate Characterization

Spectroscopic Techniques for Structural and Chemical Analysis

Spectroscopy is a cornerstone in the analysis of lead(II) silicate (B1173343), offering a non-destructive means to probe its atomic and molecular structure. Various spectroscopic methods are employed to gain a holistic understanding of both its crystalline and amorphous forms.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of lead(II) silicate. The analysis of diffraction patterns allows for the determination of the crystal structure and lattice parameters. Amorphous, or glassy, lead silicate is readily identified by a characteristic broad "halo" in its XRD pattern, indicating the absence of long-range atomic order. researchgate.netresearchgate.net